molecular formula C16H17BrO2 B12586163 6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol CAS No. 874194-27-1

6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol

Cat. No.: B12586163
CAS No.: 874194-27-1
M. Wt: 321.21 g/mol
InChI Key: QPHYRLGGLDMWBT-UHFFFAOYSA-N
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Description

6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a brominated allyl group attached to a phenoxy moiety, which is further connected to a hexenynol chain. The presence of multiple functional groups within its structure makes it an interesting subject for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol typically involves the following steps:

    Phenoxy Group Attachment: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with the brominated allyl compound.

    Hexenynol Chain Formation: The final step involves the formation of the hexenynol chain through a series of coupling reactions, such as Sonogashira coupling, to introduce the alkyne functionality, followed by hydrogenation to obtain the desired hexenynol structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert certain functional groups within the compound to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate or as a precursor for the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol involves its interaction with molecular targets and pathways within biological systems. The brominated allyl group can participate in electrophilic addition reactions, while the phenoxy moiety may interact with specific receptors or enzymes. The hexenynol chain provides additional sites for chemical modifications, enhancing the compound’s versatility and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 6-[2-(2-Bromoprop-2-en-1-yl)phenoxy]-3-methylhex-1-en-4-yn-3-ol
  • 6-[2-(2-Bromoprop-2-enyl)phenoxy]-3-methylhex-1-en-4-yn-3-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a valuable tool in various fields of research.

Properties

CAS No.

874194-27-1

Molecular Formula

C16H17BrO2

Molecular Weight

321.21 g/mol

IUPAC Name

6-[2-(2-bromoprop-2-enyl)phenoxy]-3-methylhex-1-en-4-yn-3-ol

InChI

InChI=1S/C16H17BrO2/c1-4-16(3,18)10-7-11-19-15-9-6-5-8-14(15)12-13(2)17/h4-6,8-9,18H,1-2,11-12H2,3H3

InChI Key

QPHYRLGGLDMWBT-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)(C#CCOC1=CC=CC=C1CC(=C)Br)O

Origin of Product

United States

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